6-Hydroxy-1,3-thiazinane-2-thione
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Overview
Description
6-Hydroxy-1,3-thiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,3-thiazinane-2-thione typically involves the reaction of 3-amino-1-propanol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired thiazinane derivative .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,3-thiazinane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazinane derivatives .
Scientific Research Applications
6-Hydroxy-1,3-thiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,3-thiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting the activity of enzymes and disrupting cellular processes. Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydroxy-1,3-thiazinane-2-thione include:
- 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione
- 6-Hydroxy-4,4,6-trimethyl-1,3-thiazinane-2-thione
- 1,3-thiazinane-2-thione derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106084-43-9 |
---|---|
Molecular Formula |
C4H7NOS2 |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
6-hydroxy-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C4H7NOS2/c6-3-1-2-5-4(7)8-3/h3,6H,1-2H2,(H,5,7) |
InChI Key |
ONIPWKPIVYSQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)SC1O |
Origin of Product |
United States |
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